5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid
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Overview
Description
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a bromo-substituted pyrazole ring and a methylated furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole and furan components. One common approach is to first synthesize 4-bromo-1H-pyrazole and then introduce the methylfuran-2-carboxylic acid moiety through a series of reactions, including halogenation, alkylation, and esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has been investigated for its medicinal properties, including its potential use as an antileishmanial and antimalarial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromo-substituted pyrazole ring can bind to enzymes or receptors, modulating their activity. The furan ring may also play a role in the compound's biological activity by interacting with cellular components.
Comparison with Similar Compounds
4-bromo-1H-pyrazole
3-methylfuran-2-carboxylic acid
Other bromo-substituted pyrazoles
Uniqueness: 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. This compound's distinct structure differentiates it from other similar compounds, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-6-2-8(16-9(6)10(14)15)5-13-4-7(11)3-12-13/h2-4H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCLQBADVCRIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)CN2C=C(C=N2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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